molecular formula C12H7Br3 B14739122 1,1'-Biphenyl, 2,4,4'-tribromo- CAS No. 6430-90-6

1,1'-Biphenyl, 2,4,4'-tribromo-

Cat. No.: B14739122
CAS No.: 6430-90-6
M. Wt: 390.90 g/mol
InChI Key: VALVUQTWSYUYTO-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,4,4'-tribromo- (CAS No. 6430-90-6), also known as 2,4,4'-Tribromobiphenyl or PBB 28, is a polybrominated biphenyl (PBB) congener with three bromine atoms substituted at the 2-, 4-, and 4'-positions of the biphenyl backbone. Its molecular formula is C₁₂H₇Br₃, and it has a molecular weight of 391.91 g/mol .

Properties

IUPAC Name

2,4-dibromo-1-(4-bromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVUQTWSYUYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074753
Record name 1,1'-Biphenyl, 2,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6430-90-6
Record name 2,4,4'-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006430906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4'-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUK0NES30L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitro Group as a Directing Agent

Electrophilic bromination of biphenyl derivatives often relies on directing groups to achieve regioselectivity. For instance, introducing a nitro group at the 2-position of biphenyl enables meta-bromination on the same ring. A modified procedure from Vanderbilt University (Scheme 1 in) demonstrates this approach:

  • Nitration : Biphenyl is nitrated to yield 2-nitro-1,1'-biphenyl.
  • Bromination : The nitro group directs bromination to the 4- and 6-positions. However, by employing a sterically hindered solvent (e.g., acetic acid), bromination at the 4-position is favored, yielding 2-nitro-4-bromo-1,1'-biphenyl.
  • Second Bromination : Reduction of the nitro group to an amine (using NaSH·H2O) converts it into a strong ortho/para-directing group. Subsequent bromination introduces bromine atoms at the 2- and 4'-positions, culminating in 1,1'-biphenyl-2,4,4'-tribromo-.

Key Data :

  • Yield: 62–68% after two bromination steps.
  • Catalysts: FeBr3 (1.2 equiv.) in acetic acid at 40°C.

Acetyl-Protected Amine Directing Groups

Acetylation of amines offers a tunable strategy to modulate directing effects. For example:

  • Amination : Partial reduction of 2,2'-dinitrobiphenyl yields 2-amino-2'-nitrobiphenyl.
  • Acetylation : Treatment with acetic anhydride produces N-acetyl derivatives, which weakly direct bromination to the para position.
  • Bromination Sequence : Sequential bromination at 4, 2, and 4' positions is achieved by alternating between acetylated and free amine states.

Challenges :

  • Over-bromination at the 5-position occurs if reaction times exceed 6 hours.
  • Yield drops to 45% when introducing the third bromine due to steric hindrance.

Suzuki Cross-Coupling of Pre-Brominated Fragments

Boronic Acid Synthesis

The Suzuki-Miyaura reaction enables the coupling of brominated aryl halides and boronic acids. A convergent synthesis route involves:

  • Synthesis of 2,4-Dibromophenylboronic Acid :
    • Lithiation of 1,3-dibromobenzene with n-BuLi, followed by treatment with trimethyl borate and hydrolysis.
  • Synthesis of 4-Bromophenyl Iodide :
    • Iodination of 4-bromoaniline using iodine monochloride.
  • Coupling : Pd(PPh3)4 catalyzes the cross-coupling of 2,4-dibromophenylboronic acid and 4-bromophenyl iodide, yielding the target compound.

Optimization Insights :

  • Solvent : DMF/H2O (9:1) enhances coupling efficiency (yield: 78%).
  • Temperature : 80°C minimizes debromination side reactions.

Regioselectivity Challenges

Competing coupling products (e.g., 2,4,6-tribromo-4'-bromobiphenyl) form when ortho-bromine atoms hinder transmetalation. Substituting one ortho-bromine with iodine (e.g., 2-bromo-4-iodophenylboronic acid) improves selectivity to >95%.

Ullmann-Type Coupling for Symmetric Intermediates

Homocoupling of 2,4-Dibromophenyl Halides

Ullmann coupling of 2,4-dibromophenyl iodide with CuI in DMSO generates symmetric 2,4,2',4'-tetrabromobiphenyl. Subsequent regioselective debromination at the 2'-position (using Zn/NH4Cl) yields the target compound.

Limitations :

  • Debromination is incomplete (60–70% conversion), necessitating chromatographic purification.
  • Reaction time: 48 hours at 120°C.

Reductive Bromination Approaches

Birch Reduction Followed by Bromination

  • Birch Reduction : Biphenyl is reduced to 1,4-cyclohexadiene biphenyl using Li/NH3.
  • Bromination : Electrophilic addition of Br2 (3 equiv.) selectively targets the 2-, 4-, and 4'-positions.
  • Aromatization : DDQ oxidation restores the aromatic rings, yielding 1,1'-biphenyl-2,4,4'-tribromo-.

Advantages :

  • Avoids directing groups, simplifying the synthesis.
  • Yield: 55% over three steps.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Key Limitation
Stepwise Bromination 62–68 24 High regioselectivity Multi-step, low atom economy
Suzuki Coupling 78 12 Convergent, scalable Requires pre-functionalized substrates
Ullmann Coupling 60–70 48 Symmetric intermediate Poor debromination efficiency
Reductive Bromination 55 18 No directing groups Low yield in aromatization step

Research Discoveries and Innovations

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring para-bromination. Conversely, nonpolar solvents (toluene) promote ortho-bromination due to reduced solvation of Br+.

Catalytic Systems

  • FeBr3 vs. AlBr3 : FeBr3 offers higher selectivity for mono-bromination (4:1 para:ortho ratio).
  • Pd-NHC Complexes : Improve Suzuki coupling yields to 85% by mitigating oxidative addition barriers.

Green Chemistry Advances

Microwave-assisted bromination reduces reaction times from 24 hours to 2 hours, albeit with a 10% yield penalty.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4,4’-tribromo- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tribromobiphenyl Congeners

Tribromobiphenyls differ in bromine substitution patterns, significantly affecting their physicochemical properties and environmental behavior:

Compound Name CAS No. Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Properties/Regulatory Notes
2,4,4'-Tribromobiphenyl (PBB 28) 6430-90-6 2,4,4' C₁₂H₇Br₃ 391.91 Regulated under TSCA; persistent in environment
2,4,5-Tribromobiphenyl (PBB 29) 115245-07-3 2,4,5 C₁₂H₇Br₃ 391.91 Higher bioaccumulation potential due to symmetry
2,4,6-Tribromobiphenyl (PBB 30) 59080-33-0 2,4,6 C₁₂H₇Br₃ 391.91 Lower thermal stability compared to PBB 28
2,4',6-Tribromobiphenyl (PBB 32) 64258-03-3 2,4',6 C₁₂H₇Br₃ 391.91 Asymmetric substitution reduces crystallinity

Key Observations :

  • Symmetry vs. Asymmetry : Symmetric substitution (e.g., 2,4,4') enhances crystallinity and thermal stability compared to asymmetric analogs like 2,4',6-Tribromobiphenyl .
  • Regulatory Status : All tribromobiphenyls are classified as persistent organic pollutants (POPs) under the Stockholm Convention, with restrictions on production and use .

Higher Brominated Biphenyls

Increasing bromination elevates molecular weight and environmental persistence:

Compound Name CAS No. Substitution Pattern Molecular Formula Molecular Weight (g/mol)
Hexabromobiphenyl (BB-153) 36355-01-8 2,2',4,4',5,5' C₁₂H₄Br₆ 627.62
Octabromobiphenyl 27858-07-7 2,2',3,3',4,4',5,5' C₁₂H₂Br₈ 801.34

Comparison :

  • Environmental Impact: Higher bromination correlates with increased bioaccumulation and resistance to degradation. Hexabromobiphenyl (BB-153) is notably persistent in adipose tissue .
  • Applications: Hexa- and octabromobiphenyls were used in high-temperature applications but are now phased out due to toxicity .

Lower Brominated Biphenyls

Reduced bromination decreases molecular weight and alters reactivity:

Compound Name CAS No. Substitution Pattern Molecular Formula Molecular Weight (g/mol)
4-Bromobiphenyl 92-66-0 4 C₁₂H₉Br 233.10
3-Bromobiphenyl 2113-57-7 3 C₁₂H₉Br 233.10

Key Differences :

  • Reactivity: Mono-brominated biphenyls undergo easier debromination, making them less environmentally persistent than tri- or hexabrominated analogs .

Chlorinated Analogues (PCBs)

Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type:

Compound Name CAS No. Substitution Pattern Molecular Formula Molecular Weight (g/mol)
PCB-043 (2,2',3,4'-Tetrachloro-) 70362-46-8 2,2',3,4' C₁₂H₆Cl₄ 291.98
PCB-080 (3,3',4,5'-Tetrachloro-) 41464-48-6 3,3',4,5' C₁₂H₆Cl₄ 291.98

Comparison :

  • Persistence : PCBs are more resistant to biodegradation than brominated analogs due to stronger C-Cl bonds.
  • Toxicity : Both PCBs and PBBs disrupt endocrine systems, but PCBs have longer historical data linking them to human health effects .

Structurally Modified Biphenyls

Substituents like methyl or tert-butyl groups alter properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol)
2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl 211434-29-6 Br, CH₃ C₁₆H₁₆Br₂ 368.11
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl 70728-93-7 Br, tert-butyl C₂₀H₂₄Br₂ 448.22

Key Differences :

  • Steric Effects : Bulky tert-butyl groups hinder rotational freedom, increasing thermal stability for specialized industrial uses .
  • Applications : Methyl-substituted biphenyls are intermediates in pharmaceutical synthesis, whereas brominated-tert-butyl derivatives are explored in materials science .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-biphenyl, 2,4,4'-tribromo- in high purity?

Methodological Answer: A reflux-based approach using glacial acetic acid as a solvent and stoichiometric control of brominating agents (e.g., TeBr₄) can yield the compound. For example, combining precursors in a 1:1 molar ratio under reflux for 15 hours with TLC monitoring ensures reaction completion. Post-reaction filtration and washing with hot ethanol improve purity .

Q. How can FT-IR and mass spectrometry (MS) be utilized to confirm the structural identity of 1,1'-biphenyl, 2,4,4'-tribromo-?

Methodological Answer:

  • FT-IR : Key peaks include aromatic C–H stretching (~3055 cm⁻¹), C–N vibrations (~1310 cm⁻¹), and NH₂ stretching (~3327–3408 cm⁻¹). Absence of unexpected peaks (e.g., O–H from solvents) confirms purity .
  • MS : Compare experimental fragmentation patterns (e.g., m/z 365, 277, 236) with theoretical calculations (e.g., M++1 at 405) to validate molecular weight and substituent positions .

Q. What chromatographic techniques are suitable for monitoring the synthesis of this compound?

Methodological Answer: Thin-layer chromatography (TLC) with polar stationary phases (e.g., silica gel) and non-polar mobile phases (e.g., hexane/ethyl acetate mixtures) can track reaction progress. Spots corresponding to intermediates (e.g., unreacted precursors) should diminish as the product forms .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer: DFT calculations at the B3LYP/6-31G(d) level can predict bond angles, vibrational frequencies, and electronic properties. For instance, discrepancies in aromatic C=C stretching (observed at 1612 cm⁻¹ vs. theoretical) may arise from solvent effects or crystal packing, which can be modeled by including implicit solvation or periodic boundary conditions .

Q. What strategies address contradictions in environmental persistence data for brominated biphenyl analogs?

Methodological Answer: Comparative studies using gas chromatography-mass spectrometry (GC-MS) and reference standards (e.g., PCB-28 or tetrabrominated biphenyls) can differentiate degradation pathways. For example, analyzing half-lives under UV exposure or microbial activity clarifies stability variations across analogs .

Q. How can conflicting mass spectral fragmentation patterns be interpreted for trace impurities?

Methodological Answer: High-resolution MS (HRMS) with collision-induced dissociation (CID) isolates fragment ions. For ambiguous peaks (e.g., m/z 317 vs. 277), isotopic pattern analysis (e.g., bromine’s ¹:¹ isotopic ratio) distinguishes between Br-containing fragments and contaminants .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Frontier molecular orbital (FMO) analysis via DFT identifies electrophilic/nucleophilic sites. For example, the HOMO-LUMO gap of 2,4,4'-tribromo-biphenyl reveals preferential reactivity at the para-bromine position, guiding catalyst selection (e.g., Pd-based systems) for Suzuki-Miyaura couplings .

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